molecular formula C21H20N6O2S B2566539 2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014026-23-3

2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2566539
CAS No.: 1014026-23-3
M. Wt: 420.49
InChI Key: PUESKXFSYITKMZ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features a combination of pyrazole and pyridazine rings. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. The reaction conditions often include the use of solvents like anhydrous benzene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

Uniqueness

What sets 2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2,5-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse therapeutic applications, including antibacterial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C18H22N6O2SC_{18}H_{22}N_{6}O_{2}S. The structure features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrazole-pyridazine moiety. This unique combination of functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, related compounds have demonstrated significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
    • The mechanism of action typically involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
  • Carbonic Anhydrase Inhibition :
    • Recent studies have evaluated the inhibition of human carbonic anhydrases (hCAII, hCAIX, and hCAXII) by sulfonamide derivatives. Certain derivatives have shown superior inhibition compared to standard drugs like acetazolamide, with IC50 values in the submicromolar range . This suggests potential applications in treating conditions like glaucoma and epilepsy.
  • Cardiovascular Effects :
    • Some sulfonamide derivatives have been investigated for their effects on cardiovascular parameters. In isolated rat heart models, specific compounds exhibited significant changes in perfusion pressure and coronary resistance, indicating potential cardiovascular benefits .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrazole-based sulfonamides revealed that several derivatives exhibited potent antibacterial activity against resistant strains of bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit critical enzymatic pathways.

Case Study 2: Carbonic Anhydrase Inhibition

In a recent evaluation, a derivative similar to this compound was found to inhibit hCAII effectively. The study employed molecular docking techniques to predict binding affinities and interaction patterns with the enzyme's active site, confirming its potential as a therapeutic agent for conditions requiring carbonic anhydrase modulation .

Data Tables

Activity Compound MIC (μM) Notes
Antibacterial2,5-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]...15.625 - 125Effective against Gram-positive bacteria
Carbonic Anhydrase InhibitorDerivative of the compoundSubmicromolarMore effective than acetazolamide
Cardiovascular EffectsSulfonamide derivativesVariesSignificant changes in perfusion pressure

Properties

IUPAC Name

2,5-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-4-5-16(2)19(14-15)30(28,29)26-18-8-6-17(7-9-18)23-20-10-11-21(25-24-20)27-13-3-12-22-27/h3-14,26H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUESKXFSYITKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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